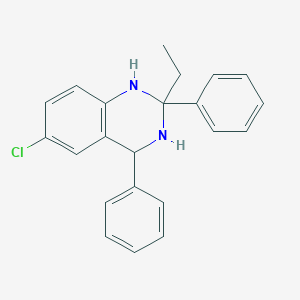
6-Chloro-2-ethyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure with chloro, ethyl, and diphenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of appropriate aromatic aldehydes with chloroaniline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products:
- Quinazoline N-oxides from oxidation.
- Dihydroquinazoline derivatives from reduction.
- Various substituted quinazolines from electrophilic substitution.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Quinazoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Imidazole derivatives: Possess a similar heterocyclic structure and diverse biological activities.
Uniqueness: 6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro, ethyl, and diphenyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Propiedades
Número CAS |
84571-61-9 |
|---|---|
Fórmula molecular |
C22H21ClN2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C22H21ClN2/c1-2-22(17-11-7-4-8-12-17)24-20-14-13-18(23)15-19(20)21(25-22)16-9-5-3-6-10-16/h3-15,21,24-25H,2H2,1H3 |
Clave InChI |
PANJYNGCSGHECJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















